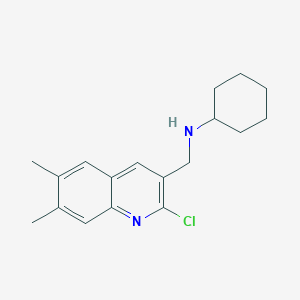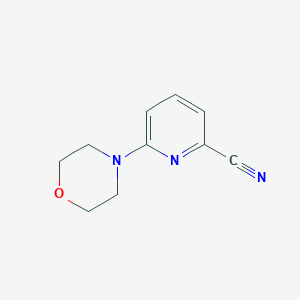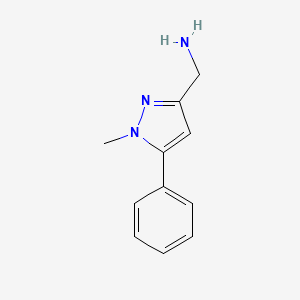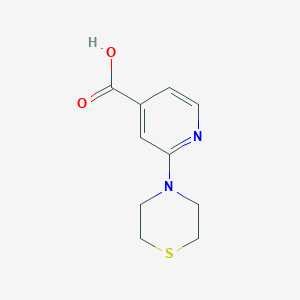![molecular formula C6H14N2 B1342283 5-甲基-[1,4]二氮杂环戊烷 CAS No. 22777-05-5](/img/structure/B1342283.png)
5-甲基-[1,4]二氮杂环戊烷
描述
5-Methyl-[1,4]diazepane is a chemical compound with the CAS Number: 22777-05-5 and a molecular weight of 114.19 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 5-Methyl-[1,4]diazepane, has been a topic of research. A recent study discussed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . Another study described a modular approach to diverse heterocyclic scaffolds, including those based on piperazines, 1,4-diazepanes, and 1,5-diazocanes .
Molecular Structure Analysis
The linear formula of 5-Methyl-[1,4]diazepane is C6H14N2 . The InChI code is 1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
5-Methyl-[1,4]diazepane is stored at a temperature of 2-8°C .
科学研究应用
Biocatalysis in Pharmaceutical Synthesis
5-Methyl-[1,4]diazepane can be synthesized through biocatalytic methods. Imine reductase-catalyzed intramolecular reductive amination is one such method that offers an effective way to construct chiral 1,4-diazepanes, which are of pharmaceutical importance .
Medicinal Chemistry Anxiolytic and Hypnotic Agents
Derivatives of 1,4-diazepane, such as benzodiazepines, are widely used in medicine for their anxiolytic and hypnotic properties. While not specific to 5-Methyl-[1,4]diazepane, this class of compounds has been extensively studied and utilized in clinical settings .
安全和危害
未来方向
Research on 1,4-diazepanes, including 5-Methyl-[1,4]diazepane, is ongoing. A recent study developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be used for the construction of chiral 1,4-diazepanes of pharmaceutical importance . Another study discussed a modular approach to diverse heterocyclic scaffolds, including those based on piperazines, 1,4-diazepanes, and 1,5-diazocanes . These studies suggest potential future directions in the synthesis and application of 1,4-diazepanes.
作用机制
Target of Action
5-Methyl-[1,4]diazepane is a derivative of the diazepine class of compounds . Diazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The mode of action of 5-Methyl-[1,4]diazepane, like other diazepines, is likely to involve enhancement of GABA activity . This is achieved by increasing the frequency of chloride channel opening events, which leads to hyperpolarization of the neuron and a decrease in neuronal firing .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methyl-[1,4]diazepane is the GABAergic system . By enhancing the activity of GABA, it can influence various downstream effects such as sedation, muscle relaxation, anxiolytic effects, and anticonvulsant properties .
Pharmacokinetics
Diazepines typically have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepines is further prolonged by the even longer half-life of their active metabolites .
Result of Action
The molecular and cellular effects of 5-Methyl-[1,4]diazepane’s action would likely mirror those of other diazepines. This includes a decrease in neuronal excitability due to the enhancement of GABA activity . Clinically, this can manifest as sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .
Action Environment
The action, efficacy, and stability of 5-Methyl-[1,4]diazepane can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, individual factors such as the patient’s metabolic rate, age, and health status can influence the compound’s pharmacokinetics and overall effect .
属性
IUPAC Name |
5-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCFJLGJHWKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594982 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-[1,4]diazepane | |
CAS RN |
22777-05-5 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)






![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
